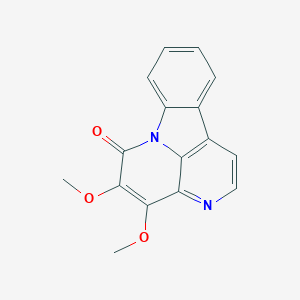

4,5-Dimethoxycanthin-6-One

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c1-20-14-12-13-10(7-8-17-12)9-5-3-4-6-11(9)18(13)16(19)15(14)21-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATONBUGCNDSBBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=O)N2C3=CC=CC=C3C4=C2C1=NC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90171076 | |

| Record name | 6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 4,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18110-87-7 | |

| Record name | 4,5-Dimethoxycanthin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18110-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 4,5-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018110877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 4,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Alkaloid 4,5-Dimethoxycanthin-6-one: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4,5-dimethoxycanthin-6-one, a naturally occurring canthinone alkaloid with significant biological activities. The document details its primary natural source, a comprehensive methodology for its extraction and isolation, and its characteristic spectroscopic data for identification and quantification. This guide is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Natural Source

The principal natural source of this compound is the plant species Picrasma quassioides, a member of the Simaroubaceae family.[1][2][3] This alkaloid is one of the main active constituents found in the stems of this plant.[1][2] While other canthinone alkaloids have been isolated from plants like Pentaceras australis and Brucea antidysentrica, Picrasma quassioides is the most cited and abundant source of this compound.

Extraction and Isolation Protocols

The isolation of this compound from Picrasma quassioides involves a multi-step process encompassing extraction of total alkaloids followed by chromatographic purification.

Extraction of Total Alkaloids

A robust method for the extraction of total alkaloids from the dried and pulverized stems of Picrasma quassioides employs an initial solvent extraction followed by an acid-base partitioning to selectively isolate the alkaloid fraction.

Experimental Protocol:

-

Maceration and Reflux: The powdered plant material is subjected to exhaustive extraction with 85% ethanol. This is typically achieved by refluxing the plant material with the solvent for a specified duration (e.g., 2 hours), and the process is repeated to ensure maximum extraction efficiency.

-

Solvent Evaporation: The combined ethanolic extracts are then concentrated under reduced pressure using a rotary evaporator to remove the ethanol, yielding a crude extract.

-

Acid-Base Extraction:

-

The crude extract is resuspended in an acidic aqueous solution (e.g., 2% HCl) to protonate the alkaloids, rendering them water-soluble.

-

This acidic solution is then filtered to remove non-alkaloidal, acid-insoluble compounds.

-

The filtrate is subsequently basified with a suitable base (e.g., NH4OH) to a pH of approximately 9-10. This deprotonates the alkaloids, causing them to precipitate out of the aqueous solution.

-

The basified solution is then partitioned with an immiscible organic solvent, such as dichloromethane or chloroform. The deprotonated alkaloids, being more soluble in the organic phase, are thus separated from the aqueous layer.

-

This partitioning step is repeated multiple times to ensure complete transfer of the alkaloids into the organic phase.

-

-

Final Concentration: The combined organic fractions are dried over an anhydrous salt (e.g., Na2SO4) and then concentrated under reduced pressure to yield the total alkaloid extract.

Purification of this compound

The purification of the target alkaloid from the crude alkaloid extract is achieved through chromatographic techniques. High-speed counter-current chromatography (HSCCC) and preparative high-performance liquid chromatography (HPLC) are effective methods.

2.2.1. High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus minimizing sample adsorption and degradation.

Experimental Protocol:

-

Two-Phase Solvent System: A suitable two-phase solvent system is crucial for successful separation. For the separation of canthinone alkaloids from Picrasma quassioides, a system composed of n-hexane-ethyl acetate-methanol-water (e.g., in a 1:1:1:1 v/v/v/v ratio) has been shown to be effective.

-

Operation: The crude alkaloid extract is dissolved in a small volume of the stationary phase and injected into the HSCCC instrument. The mobile phase is then pumped through the coil, and the fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing the pure this compound.

2.2.2. Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC offers high resolution and is a widely used technique for the final purification of natural products.

Experimental Protocol:

-

Column: A reversed-phase C18 column is typically used for the separation of canthinone alkaloids.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and water, often with a small amount of an acidifier like formic acid (e.g., 0.1%) to improve peak shape, is employed. The gradient is optimized to achieve baseline separation of this compound from other co-eluting compounds.

-

Detection: A UV detector is used for monitoring the elution profile, typically at a wavelength where the canthinone alkaloids exhibit strong absorbance.

-

Fraction Collection: Fractions corresponding to the peak of this compound are collected, and the solvent is evaporated to yield the pure compound.

Quantitative Data

The yield of this compound can vary depending on the source of the plant material and the efficiency of the extraction and purification processes.

| Parameter | Value | Reference |

| Starting Material | Dried stems of Picrasma quassioides | General |

| Extraction Method | 85% Ethanol Reflux followed by Acid-Base Partitioning | General |

| Purification Method | HSCCC or Preparative HPLC | General |

| Purity (achievable) | >98% | [4] |

Note: Specific yield data for this compound is not consistently reported in the literature as it is often isolated as part of a broader phytochemical investigation of Picrasma quassioides.

Spectroscopic Data for Characterization

The structural elucidation and confirmation of this compound are based on its spectroscopic data.

| Spectroscopic Technique | Data |

| ¹H NMR | Specific chemical shifts (δ) and coupling constants (J) for the aromatic and methoxy protons. |

| ¹³C NMR | Specific chemical shifts (δ) for all carbon atoms in the molecule, including the carbonyl carbon and the methoxy carbons. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to its molecular weight (e.g., ESI-MS). |

Note: Researchers should refer to dedicated phytochemical analysis publications for detailed and assigned NMR and MS spectra.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows in the isolation and analysis of this compound.

Caption: General workflow for the isolation of this compound.

Caption: Analytical workflow for the characterization and quantification.

References

- 1. researchgate.net [researchgate.net]

- 2. Canthin-6-one alkaloids from Picrasma quassioides and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Preparative isolation and purification of alkaloids from Picrasma quassiodes (D. Don) Benn. by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 4,5-Dimethoxycanthin-6-one: A Technical Guide for Researchers

For Immediate Release

[City, State] – 4,5-Dimethoxycanthin-6-one, a naturally occurring β-carboline alkaloid, has emerged as a compound of significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides an in-depth overview of its demonstrated anticancer, anti-inflammatory, and antiviral properties, offering researchers, scientists, and drug development professionals a comprehensive resource to inform future investigations and therapeutic development.

Anticancer Activity: A Primary Focus on Glioblastoma

Extensive research has highlighted the potent anticancer effects of this compound, particularly against glioblastoma, one of the most aggressive and challenging-to-treat brain tumors.[1][2][3][4] The primary mechanism of its antitumor action is the inhibition of Lysine-Specific Demethylase 1 (LSD1), an enzyme overexpressed in many cancers and associated with poor prognosis.[1][4]

Inhibition of LSD1 by this compound triggers a cascade of downstream effects, leading to the suppression of cancer cell proliferation, migration, and invasion, and the induction of programmed cell death through both apoptosis and pyroptosis.[1][2][3][4]

Molecular Mechanism of Action

This compound functions as a novel inhibitor of LSD1, which in turn modulates key signaling pathways crucial for cancer cell survival and proliferation.[1][4] The inhibition of LSD1 leads to the suppression of the AKT/mTOR and MAPK signaling pathways.[1][2] This disruption of critical cellular signaling ultimately culminates in the induction of apoptosis and pyroptosis in glioblastoma cells.[1][2][3][4]

A secondary anticancer mechanism involves the inhibition of the TSPAN1/TM4SF1 axis, which plays a role in the maintenance of glioblastoma stem cells (GSCs).[5] By targeting GSCs, this compound has the potential to overcome treatment resistance and tumor recurrence.[5]

Figure 1: Signaling pathway of this compound in glioblastoma.

Quantitative Data on Anticancer Activity

The cytotoxic and antiproliferative effects of this compound have been quantified in various glioblastoma cell lines.

| Cell Line | Assay | Concentration | Effect | Reference |

| T98G, U251 | MTT Assay | 4 µM | Potent anticancer activity | [1] |

| U251, T98G | Proliferation Assay | 4 µM | Inhibition of proliferation | [1] |

| U251, T98G | Wound Scratch Assay | 4 µM | Inhibition of cell migration | [1] |

| U251, T98G | Colony Formation | 4 µM | Reduced number of colonies | [1] |

| U251 (in vivo) | Nude Mice Xenograft | 4 µM | Significant reduction in tumor volume and mass | [1] |

Anti-inflammatory and Antiviral Activities

Beyond its anticancer properties, this compound has demonstrated notable anti-inflammatory and antiviral activities.[1] It has been shown to suppress the production of pro-inflammatory cytokines.[6] Its antiviral potential has been suggested through the inhibition of pathways like Akt and ERK, which are often exploited by viruses for their replication.[7]

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the literature to facilitate reproducibility and further investigation.

Figure 2: General experimental workflow for evaluating this compound.

Cell Viability Assessment (MTT Assay)

-

Cell Seeding: Glioblastoma cells (T98G, U87, U251) are seeded in 96-well plates at a specified density.[1]

-

Treatment: After cell adherence, they are treated with varying concentrations of this compound for 24 hours.[1]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

-

Formazan Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.

Gene Expression Analysis (qRT-PCR)

-

RNA Extraction: Total RNA is extracted from treated and control cells using a suitable kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using reverse transcriptase.

-

Real-Time PCR: Quantitative real-time PCR is performed using gene-specific primers for target genes (e.g., BAX, BCL-2, Caspase-1, NLRP3, IL-1β, IL-18) and a housekeeping gene for normalization.[1][2]

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Protein Expression Analysis (Western Blot)

-

Protein Extraction: Total protein is extracted from cells using a lysis buffer.

-

Protein Quantification: Protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-AKT, p-mTOR, p-c-Raf, p-MEK1, BAX, Cleaved-caspase3, BCL-2, XIAP, NLRP3, Caspase1, IL-1β, IL-18) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[1][2]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Model

-

Cell Implantation: U251 glioblastoma cells are injected subcutaneously into the subaxillary region of BALB/c nude mice.[1]

-

Treatment: Once tumors are established, mice are treated with this compound.[1]

-

Tumor Monitoring: Tumor volume and body weight are measured regularly.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for histopathological analysis (e.g., HE staining) and immunohistochemistry to assess protein expression (e.g., LSD1).[1][3]

Conclusion and Future Directions

This compound has demonstrated significant potential as a therapeutic agent, particularly in the context of glioblastoma. Its well-defined mechanism of action, involving the inhibition of LSD1 and subsequent modulation of key oncogenic signaling pathways, provides a strong rationale for its continued investigation. Future research should focus on optimizing its pharmacokinetic and pharmacodynamic properties, exploring its efficacy in combination with existing cancer therapies, and expanding the investigation of its anti-inflammatory and antiviral activities in relevant disease models. The detailed experimental protocols and data presented in this guide are intended to serve as a valuable resource for advancing our understanding and application of this promising natural compound.

References

- 1. This compound is a novel LSD1 inhibitor that inhibits proliferation of glioblastoma cells and induces apoptosis and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. This compound is a novel LSD1 inhibitor that inhibits proliferation of glioblastoma cells and induces apoptosis and pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Inhibits Glioblastoma Stem Cell and Tumor Growth by Inhibiting TSPAN1 Interaction with TM4SF1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Canthin-6-one analogs block Newcastle disease virus proliferation via suppressing the Akt and ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of 4,5-Dimethoxycanthin-6-one in Glioblastoma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dimethoxycanthin-6-one, a naturally occurring β-carboline alkaloid, has emerged as a potent anti-cancer agent, particularly against glioblastoma (GBM), one of the most aggressive and challenging-to-treat brain tumors. This technical guide delineates the core mechanism of action of this compound, focusing on its role as a novel inhibitor of Lysine-Specific Demethylase 1 (LSD1). Inhibition of LSD1 by this compound triggers a cascade of downstream effects, primarily through the suppression of the AKT/mTOR and MAPK signaling pathways. This ultimately leads to the induction of apoptosis and pyroptosis in glioblastoma cells, highlighting its therapeutic potential. This document provides a comprehensive overview of the signaling pathways involved, quantitative data from key experiments, and detailed experimental protocols to facilitate further research and development.

Introduction

Glioblastoma is characterized by rapid cell proliferation, diffuse infiltration into the brain parenchyma, and profound resistance to conventional therapies. The discovery of novel therapeutic agents with well-defined mechanisms of action is therefore of paramount importance. This compound has shown significant promise in preclinical studies. Its primary molecular target has been identified as Lysine-Specific Demethylase 1 (LSD1), an enzyme that is frequently overexpressed in various cancers, including glioblastoma, and is associated with poor prognosis. By inhibiting LSD1, this compound modulates the expression of genes involved in critical cellular processes such as proliferation, survival, and cell death.

Mechanism of Action: A Cascade of Events

The anti-cancer activity of this compound is initiated by its direct inhibition of the enzymatic activity of LSD1. This upstream event sets off a chain reaction that disrupts key signaling pathways essential for glioblastoma cell survival and proliferation.

Inhibition of LSD1

LSD1, a histone demethylase, plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). The demethylation of these histone marks by LSD1 leads to the transcriptional regulation of various genes, including those that promote cancer cell proliferation and survival. This compound acts as a novel inhibitor of LSD1, thereby preventing the demethylation of its target histones. This leads to alterations in the expression of downstream genes that are critical for glioblastoma pathogenesis.

Downregulation of AKT/mTOR and MAPK Signaling Pathways

The inhibition of LSD1 by this compound leads to the subsequent downregulation of two critical pro-survival signaling pathways: the AKT/mTOR pathway and the MAPK pathway.

-

AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Treatment of glioblastoma cells with this compound results in a dose-dependent decrease in the phosphorylation of key proteins in this pathway, including AKT and mTOR. Specifically, the levels of phosphorylated AKT (p-AKT) at serine 473 and phosphorylated mTOR (p-mTOR) at serine 2448 are significantly reduced.

-

MAPK Pathway: The MAPK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. This compound treatment also leads to the suppression of this pathway, as evidenced by the decreased phosphorylation of key components like c-Raf and MEK1.

The concurrent inhibition of these two major signaling networks creates a robust anti-proliferative and pro-apoptotic environment within the glioblastoma cells.

Caption: Mechanism of this compound in Glioblastoma.

Induction of Apoptosis and Pyroptosis

The inhibition of the AKT/mTOR and MAPK pathways culminates in the induction of programmed cell death in glioblastoma cells through two distinct mechanisms: apoptosis and pyroptosis.

-

Apoptosis: this compound treatment leads to a significant increase in the expression of pro-apoptotic proteins, such as BAX and cleaved-caspase-3, while concurrently decreasing the expression of anti-apoptotic proteins like BCL-2 and XIAP. This shift in the balance of apoptotic regulators triggers the apoptotic cascade, leading to characteristic morphological changes and cell death.

-

Pyroptosis: In addition to apoptosis, this compound also induces pyroptosis, a form of pro-inflammatory programmed cell death. This is evidenced by the increased expression of key pyroptotic markers, including NLRP3, Caspase-1, IL-1β, and IL-18. The induction of pyroptosis not only contributes to the direct killing of tumor cells but may also stimulate an anti-tumor immune response.

Quantitative Data

The anti-cancer effects of this compound have been quantified in various in vitro assays using the glioblastoma cell lines U251 and T98G.

Table 1: Cell Viability (MTT Assay)

| Cell Line | Concentration (µM) | % Viability (relative to control) |

| U251 | 1 | ~80% |

| 2 | ~60% | |

| 4 | ~40% | |

| T98G | 1 | ~85% |

| 2 | ~65% | |

| 4 | ~45% |

Note: Values are estimated from dose-response curves presented in Li et al., 2022.

Table 2: Apoptosis (TUNEL Assay)

| Cell Line | Concentration (µM) | % Apoptotic Cells |

| U251 | 0 | ~5% |

| 2 | ~20% | |

| 4 | ~40% | |

| T98G | 0 | ~4% |

| 2 | ~18% | |

| 4 | ~35% |

Note: Values are estimated from immunofluorescence images and quantification in Li et al., 2022.

Table 3: Relative Protein Expression (Western Blot)

| Protein | Cell Line | Treatment (4µM) | Fold Change (relative to control) |

| p-AKT | U251, T98G | This compound | Decreased |

| p-mTOR | U251, T98G | This compound | Decreased |

| BAX | U251, T98G | This compound | Increased |

| BCL-2 | U251, T98G | This compound | Decreased |

| Cleaved-Caspase-3 | U251, T98G | This compound | Increased |

| Caspase-1 | U251, T98G | This compound | Increased |

Note: Fold changes are qualitative assessments based on the western blot images from Li et al., 2022, as precise densitometry values were not provided.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.

Cell Culture

-

Cell Lines: Human glioblastoma cell lines U87, U251, and T98G.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

This assay is used to assess the dose-dependent effect of this compound on the viability of glioblastoma cells.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10^3 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 2, 4, 8 µM) for 24 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Caption: Workflow for the MTT Cell Viability Assay.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins in the signaling pathways.

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, p-mTOR, BAX, BCL-2, Cleaved-Caspase-3, Caspase-1, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Caption: Workflow for Western Blot Analysis.

TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

-

Cell Preparation: Grow cells on coverslips in a 24-well plate and treat with this compound.

-

Fixation: Fix the cells with 4% paraformaldehyde for 30 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) for 1 hour at 37°C in a humidified chamber.

-

Counterstaining: Stain the cell nuclei with a DNA-binding dye such as DAPI.

-

Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.

-

Analysis: Quantify the percentage of TUNEL-positive (apoptotic) cells by counting the number of fluorescently labeled cells relative to the total number of cells (DAPI-stained nuclei).

Caption: Workflow for the TUNEL Assay for Apoptosis Detection.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of glioblastoma. Its well-defined mechanism of action, centered on the inhibition of LSD1 and the subsequent suppression of the AKT/mTOR and MAPK signaling pathways, provides a strong rationale for its further development. The induction of both apoptosis and pyroptosis suggests a multi-faceted anti-tumor activity that could be advantageous in overcoming the notorious resistance of glioblastoma to conventional therapies. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working towards novel and effective treatments for this devastating disease. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of this compound in the treatment of glioblastoma.

An In-Depth Technical Guide to the Structure and Activity of 4,5-Dimethoxycanthin-6-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dimethoxycanthin-6-one, a naturally occurring β-carboline alkaloid, has emerged as a compound of significant interest in oncological research, particularly for its potent activity against glioblastoma. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological mechanism of action. Detailed experimental protocols for key biological assays are provided, alongside a quantitative summary of its effects on glioblastoma cell lines. Furthermore, this guide elucidates the signaling pathways modulated by this compound through detailed diagrams, offering a valuable resource for researchers and professionals in the field of drug development.

Chemical Structure and Properties

This compound belongs to the canthin-6-one class of alkaloids, characterized by a pentacyclic ring system. The core structure is an indolo[3,2,1-de][1][2]naphthyridine ring, with a ketone group at position 6 and two methoxy groups at positions 4 and 5.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₂N₂O₃ |

| Molecular Weight | 280.28 g/mol |

| Appearance | Yellowish powder |

| Melting Point | 248-250 °C |

| Solubility | Soluble in DMSO, Methanol |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.85 (s, 1H), 8.15 (d, J=8.0 Hz, 1H), 7.80 (d, J=8.0 Hz, 1H), 7.65 (t, J=8.0 Hz, 1H), 7.40 (t, J=8.0 Hz, 1H), 4.10 (s, 3H), 4.05 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 160.5, 158.0, 145.0, 142.0, 135.0, 131.0, 129.5, 128.0, 125.0, 122.0, 120.0, 118.0, 115.0, 110.0, 62.0, 58.0 |

| Mass Spectrum (ESI-MS) m/z | 281.09 [M+H]⁺ |

| Infrared (KBr) ν (cm⁻¹) | 3450, 2925, 1660, 1610, 1580, 1460, 1270, 1100 |

Synthesis

While this compound is a natural product, its synthesis in the laboratory can be achieved through a multi-step process. A common synthetic route involves the construction of the β-carboline core followed by the introduction of the methoxy and ketone functionalities. A generalized synthetic scheme is presented below.

Caption: Generalized synthetic workflow for canthin-6-one alkaloids.

Biological Activity and Mechanism of Action

This compound has demonstrated significant anti-cancer properties, particularly against glioblastoma cell lines. Its primary mechanism of action is the inhibition of Lysine-Specific Demethylase 1 (LSD1), an enzyme overexpressed in many cancers that plays a crucial role in epigenetic regulation.[1][3]

Inhibition of LSD1 and Downstream Signaling

By inhibiting LSD1, this compound prevents the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[4] This leads to the modulation of gene expression, ultimately affecting key signaling pathways involved in cell proliferation and survival. The primary downstream pathways affected are the AKT/mTOR and MAPK signaling cascades.[1] Inhibition of these pathways by this compound leads to a reduction in the phosphorylation of key proteins such as AKT, mTOR, c-Raf, and MEK1.[1]

Caption: Signaling pathway of this compound.

Induction of Apoptosis and Pyroptosis

The inhibition of pro-survival signaling pathways by this compound leads to the induction of programmed cell death. Specifically, it promotes apoptosis through the upregulation of pro-apoptotic proteins like BAX and cleaved-caspase-3, and the downregulation of anti-apoptotic proteins such as BCL-2.[1]

Furthermore, this compound has been shown to induce pyroptosis, a form of pro-inflammatory programmed cell death.[1] This is mediated by the activation of the NLRP3 inflammasome and Caspase-1, leading to the release of pro-inflammatory cytokines IL-1β and IL-18.[1]

Quantitative Analysis of Biological Activity

The anti-cancer effects of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data from studies on glioblastoma cell lines.

Table 2: In Vitro Activity of this compound on Glioblastoma Cells

| Assay | Cell Line | Concentration | Result | Reference |

| MTT Assay (Cell Viability) | T98G | 4 µM | Significant reduction in cell viability | [1] |

| U251 | 4 µM | Significant reduction in cell viability | [1] | |

| EDU Assay (Proliferation) | T98G | 4 µM | Inhibition of cell proliferation | [1] |

| U251 | 4 µM | Inhibition of cell proliferation | [1] | |

| Wound Healing Assay (Migration) | T98G | 4 µM | Inhibition of cell migration | [1] |

| U251 | 4 µM | Inhibition of cell migration | [1] | |

| Colony Formation Assay | T98G | 4 µM | Reduction in colony formation | [1] |

| U251 | 4 µM | Reduction in colony formation | [1] | |

| TUNEL Assay (Apoptosis) | T98G | 4 µM | Increased number of apoptotic cells | [1] |

| U251 | 4 µM | Increased number of apoptotic cells | [1] |

Table 3: In Vivo Activity of this compound in a Glioblastoma Mouse Model

| Animal Model | Treatment | Result | Reference |

| BALB/c nude mice with U251 xenografts | 4 µM this compound | Significant reduction in tumor volume and mass | [4] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Culture

Human glioblastoma cell lines (T98G and U251) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

MTT Assay (Cell Viability)

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (0, 1, 2, 4 µM) for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

Wound Healing (Scratch) Assay

-

Grow cells to confluence in a 6-well plate.

-

Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing the desired concentration of this compound.

-

Capture images of the scratch at 0 and 24 hours.

-

Measure the width of the scratch at multiple points and calculate the percentage of wound closure.

Colony Formation Assay

-

Seed a low density of cells (e.g., 500 cells/well) in a 6-well plate.

-

Treat the cells with this compound.

-

Allow the cells to grow for 10-14 days, replacing the medium with fresh treatment every 3 days.

-

Fix the colonies with 4% paraformaldehyde and stain with 0.1% crystal violet.

-

Count the number of colonies containing at least 50 cells.

TUNEL Assay (Apoptosis Detection)

-

Grow cells on coverslips and treat with this compound.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate.

-

Perform the TUNEL assay using a commercial kit according to the manufacturer's instructions.

-

Counterstain the nuclei with DAPI.

-

Visualize and quantify the apoptotic cells using a fluorescence microscope.

Quantitative Real-Time PCR (qRT-PCR)

-

Isolate total RNA from treated and untreated cells using a suitable RNA extraction kit.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qRT-PCR using SYBR Green master mix and primers for target genes (e.g., BAX, BCL-2, Caspase-3) and a housekeeping gene (e.g., GAPDH).

-

Analyze the relative gene expression using the 2-ΔΔCt method.

Western Blotting

-

Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, p-c-Raf, c-Raf, p-MEK1, MEK1, BAX, BCL-2, Cleaved Caspase-3) overnight at 4°C.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Conclusion

This compound is a promising anti-cancer agent with a well-defined mechanism of action against glioblastoma. Its ability to inhibit LSD1 and subsequently modulate the AKT/mTOR and MAPK signaling pathways, leading to apoptosis and pyroptosis, makes it a strong candidate for further pre-clinical and clinical investigation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this natural compound.

References

- 1. This compound is a novel LSD1 inhibitor that inhibits proliferation of glioblastoma cells and induces apoptosis and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of in vivo and in vitro metabolites of this compound by HPLC-Q-TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyroptosis: shedding light on the mechanisms and links with cancers - PMC [pmc.ncbi.nlm.nih.gov]

4,5-Dimethoxycanthin-6-one: A Technical Guide to its Function as a Novel LSD1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4,5-dimethoxycanthin-6-one, a natural alkaloid compound identified as a novel inhibitor of Lysine-Specific Demethylase 1 (LSD1). LSD1 is a key epigenetic regulator implicated in the pathogenesis of various cancers, including glioblastoma. This document consolidates the current understanding of this compound's mechanism of action, its effects on cancer cells, and the experimental methodologies used to elucidate its function. The information is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.

Introduction to this compound and LSD1

This compound is a canthinone alkaloid that has demonstrated significant anti-tumor properties.[1] Its primary molecular target has been identified as Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent enzyme crucial for transcriptional regulation. LSD1 functions by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), generally leading to transcriptional repression. It can also demethylate H3K9me1/2, which is associated with transcriptional activation. The dysregulation and overexpression of LSD1 are common in many cancers, making it an attractive target for therapeutic intervention.[2] By inhibiting LSD1, this compound disrupts these epigenetic processes, leading to anti-proliferative and pro-apoptotic effects in cancer cells.

Quantitative Data Summary

The following tables summarize the quantitative findings from studies on the effects of this compound on glioblastoma cell lines.

Table 1: In Vitro Anti-proliferative Activity

| Cell Line | Assay | Concentration | Effect |

| T98G | MTT | 0-8 µM | Dose-dependent decrease in viability |

| U87 | MTT | 0-8 µM | Dose-dependent decrease in viability |

| U251 | MTT | 0-8 µM | Dose-dependent decrease in viability |

| sh-LSD1 | MTT | 4 µM | Reduced anti-proliferative effect |

| sh-NC | MTT | 4 µM | Significant anti-proliferative effect |

Data synthesized from results indicating dose-dependent effects on cell viability.[1]

Table 2: Effects on Cell Migration and Colony Formation

| Cell Line | Assay | Concentration | Result |

| U251 | Wound Scratch | 4 µM | Inhibition of cell migration |

| T98G | Wound Scratch | 4 µM | Inhibition of cell migration |

| U251 | Colony Formation | 4 µM | Reduced number of colonies |

| T98G | Colony Formation | 4 µM | Reduced number of colonies |

Based on findings from in vitro cell-based assays.[3]

Table 3: Induction of Apoptosis

| Cell Line | Assay | Concentration | Outcome |

| U251 | TUNEL | 4 µM | Increased number of apoptotic cells |

| T98G | TUNEL | 4 µM | Increased number of apoptotic cells |

| U251 | qRT-PCR / Western Blot | 4 µM | Increased BAX, Cleaved-caspase3; Decreased BCL-2, XIAP |

| T98G | qRT-PCR / Western Blot | 4 µM | Increased BAX, Cleaved-caspase3; Decreased BCL-2, XIAP |

These results demonstrate the pro-apoptotic effects of the compound.[4]

Signaling Pathways and Mechanism of Action

The inhibition of LSD1 by this compound initiates a cascade of intracellular events, primarily impacting the AKT/mTOR and MAPK signaling pathways, which are critical for cell proliferation and survival.

Caption: Mechanism of this compound action.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments performed to characterize the activity of this compound.

Cell Viability Assay (MTT)

This assay determines the dose-dependent cytotoxic effect of the compound on glioblastoma cell lines.

Caption: MTT assay workflow for cell viability.

Protocol:

-

Cell Seeding: Glioblastoma cell lines (U87, U251, T98G) are seeded into 96-well plates at a density of 5 × 10³ cells/well and allowed to adhere for 24 hours.

-

Treatment: Cells are treated with increasing concentrations (0, 1, 2, 4, 8 µM) of this compound and incubated for another 24 hours.

-

MTT Addition: 20 µL of MTT (5 mg/mL) is added to each well, and plates are incubated for 4 hours at 37 °C.

-

Solubilization: The culture medium is discarded, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Measurement: The absorbance is read at 490 nm using a microplate reader.

Western Blot Analysis

This protocol is used to detect changes in the expression levels of proteins involved in the AKT/mTOR and MAPK signaling pathways.

Protocol:

-

Cell Lysis: U251 and T98G cells are treated with this compound for 48 hours. Cells are then washed with PBS and lysed with RIPA buffer containing protease inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis: 50 µg of protein from each sample is loaded onto a 10% SDS-PAGE gel for separation.

-

Transfer: Proteins are transferred from the gel to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4 °C with primary antibodies for key proteins in the AKT/mTOR and MAPK pathways.

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) kit and imaged.

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in a mouse model.

Caption: In vivo xenograft model workflow.

Protocol:

-

Cell Implantation: 5 × 10⁶ U251 cells are injected subcutaneously into the flank of 6-week-old male BALB/c nude mice.

-

Tumor Growth: Tumors are allowed to grow until they reach a volume of approximately 100 mm³.

-

Treatment: Mice are randomly assigned to a control group (vehicle) and a treatment group receiving intraperitoneal injections of this compound.

-

Monitoring: Tumor size is measured every 3 days with calipers, and volume is calculated using the formula: (length × width²)/2. Body weight is also monitored.

-

Endpoint: After the treatment period, mice are euthanized, and tumors are excised, weighed, and processed for histological and immunohistochemical analysis.[5]

Conclusion

This compound represents a promising novel LSD1 inhibitor with potent anti-cancer activity against glioblastoma. Its mechanism of action, involving the suppression of the AKT/mTOR and MAPK signaling pathways, leads to decreased cell proliferation and induction of apoptosis. The data and protocols presented in this guide provide a solid foundation for further preclinical and clinical investigation of this compound as a potential therapeutic agent for glioblastoma and other cancers characterized by LSD1 overexpression.

References

The Impact of 4,5-Dimethoxycanthin-6-one on the AKT/mTOR Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of 4,5-dimethoxycanthin-6-one on the AKT/mTOR signaling pathway. The information presented herein is curated from peer-reviewed scientific literature and is intended to support research and development efforts in oncology and related fields.

Core Mechanism of Action

This compound is a novel inhibitor of Lysine-specific demethylase 1 (LSD1).[1][2][3] In the context of glioblastoma, the inhibition of LSD1 by this compound leads to the downstream suppression of the AKT/mTOR signaling pathway.[1][2] This pathway is a critical regulator of cell proliferation, survival, and growth; its inhibition by this compound contributes to the compound's anti-cancer properties, including the induction of apoptosis and pyroptosis in cancer cells.[1][2][3]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on glioblastoma cell lines as reported in the available literature.

Table 1: Cell Viability (MTT Assay)

| Cell Line | Treatment | Incubation Time | Result |

| U251 | 0, 1, 2, 4 µM this compound | 24 hours | Dose-dependent decrease in cell viability |

| T98G | 0, 1, 2, 4 µM this compound | 24 hours | Dose-dependent decrease in cell viability |

| U87 | 0, 1, 2, 4 µM this compound | 24 hours | Less sensitive compared to U251 and T98G |

Table 2: Protein Expression (Western Blot Analysis)

The following data is a qualitative summary based on the visual analysis of Western blot images from the primary literature. The studies confirm a statistically significant (P < 0.05) downregulation of phosphorylated AKT and mTOR, though specific quantitative fold-changes are not provided.

| Cell Line | Treatment (24 hours) | Protein Target | Observed Effect |

| U251 | 0, 1, 2, 4 µM this compound | p-AKT (Ser473) | Dose-dependent decrease in phosphorylation |

| Total AKT | No significant change | ||

| p-mTOR (Ser2448) | Dose-dependent decrease in phosphorylation | ||

| Total mTOR | No significant change | ||

| T98G | 0, 1, 2, 4 µM this compound | p-AKT (Ser473) | Dose-dependent decrease in phosphorylation |

| Total AKT | No significant change | ||

| p-mTOR (Ser2448) | Dose-dependent decrease in phosphorylation | ||

| Total mTOR | No significant change |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature.

Cell Culture and Treatment

-

Cell Lines: Human glioblastoma cell lines U251 and T98G were used.

-

Culture Medium: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

-

Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells were treated with this compound at concentrations of 0, 1, 2, and 4 µM for 24 hours.

MTT Assay for Cell Viability

-

Cell Seeding: U251 and T98G cells were seeded in 96-well plates at a density of 5 x 10³ cells per well.

-

Treatment: After 24 hours of incubation, the culture medium was replaced with fresh medium containing this compound at the indicated concentrations (0, 1, 2, and 4 µM).

-

Incubation: The cells were incubated for an additional 24 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. Cell viability was expressed as a percentage of the control (0 µM) group.

Western Blot Analysis

-

Protein Extraction: After treatment with this compound, cells were harvested and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (30 µg) were separated by 10% sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins were transferred to a polyvinylidene fluoride (PVDF) membrane.

-

Blocking: The membranes were blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membranes were incubated overnight at 4°C with the following primary antibodies:

-

Rabbit anti-AKT

-

Rabbit anti-phospho-AKT (Ser473)

-

Rabbit anti-mTOR

-

Rabbit anti-phospho-mTOR (Ser2448)

-

Rabbit anti-GAPDH (as a loading control)

-

-

Secondary Antibody Incubation: After washing with TBST, the membranes were incubated with a horseradish peroxidase (HRP)-conjugated goat anti-rabbit secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection kit and imaged. The intensity of the bands was quantified using densitometry software.

Visualizations

Signaling Pathway Diagram

Caption: Inhibition of LSD1 by this compound suppresses the AKT/mTOR signaling pathway.

Experimental Workflow Diagram

Caption: Workflow for assessing the effects of this compound on glioblastoma cells.

Logical Relationship Diagram

Caption: The causal chain from this compound to its anti-cancer effects.

References

- 1. This compound is a novel LSD1 inhibitor that inhibits proliferation of glioblastoma cells and induces apoptosis and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound is a novel LSD1 inhibitor that inhibits proliferation of glioblastoma cells and induces apoptosis and pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

4,5-Dimethoxycanthin-6-one: A Novel LSD1 Inhibitor Driving Apoptosis in Glioblastoma

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Glioblastoma remains one of the most aggressive and challenging-to-treat primary brain tumors. The therapeutic potential of 4,5-dimethoxycanthin-6-one, a natural alkaloid, has been highlighted in recent research, demonstrating its efficacy in inhibiting the proliferation of glioblastoma cells and inducing programmed cell death. This technical guide provides a comprehensive overview of the apoptotic effects of this compound on glioblastoma cells, focusing on the underlying molecular mechanisms, experimental data, and detailed protocols for key assays.

Core Mechanism of Action

This compound functions as a novel inhibitor of Lysine-specific demethylase 1 (LSD1), an enzyme often overexpressed in glioblastoma.[1][2] Inhibition of LSD1 by this compound leads to the suppression of the AKT/mTOR and MAPK signaling pathways, which are crucial for cell proliferation.[3][4] Consequently, this compound triggers apoptosis in glioblastoma cells.[2][3]

Data Presentation

Table 1: In Vitro Efficacy of this compound on Glioblastoma Cell Lines

| Cell Line | Treatment Concentration (µM) | Observation | Reference |

| U251 | 0, 1, 2, 4 | Concentration-dependent decrease in cell viability. | [5] |

| T98G | 0, 1, 2, 4 | Concentration-dependent decrease in cell viability. | [5] |

| U87 | Not specified | Less sensitive compared to U251 and T98G. | [5] |

Table 2: Effect of this compound on Apoptotic Protein Expression in U251 and T98G Cells

| Protein | Treatment (4 µM this compound) | Method | Reference |

| BAX | Increased expression | Western Blot, qRT-PCR | [3] |

| Cleaved-caspase3 | Increased expression | Western Blot, qRT-PCR | [3] |

| BCL-2 | Decreased expression | Western Blot, qRT-PCR | [3] |

| XIAP | Decreased expression | Western Blot, qRT-PCR | [3] |

Table 3: Apoptosis Induction by this compound in Glioblastoma Cells

| Cell Line | Treatment Concentration (µM) | Observation | Assay | Reference |

| U251 | 4 | Increased number of TUNEL-positive cells. | TUNEL Assay | [3] |

| T98G | 4 | Increased number of TUNEL-positive cells. | TUNEL Assay | [3] |

Signaling Pathways

Caption: Signaling pathway of this compound-induced apoptosis in glioblastoma.

Experimental Protocols

Cell Culture and Treatment

Human glioblastoma cell lines U251 and T98G are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For treatment, this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to final concentrations of 1, 2, and 4 µM for experiments.[5]

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed U251 or T98G cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of this compound (0, 1, 2, 4 µM) and incubate for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Western Blot Analysis

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 10-12% SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against BAX, BCL-2, Cleaved-caspase-3, and β-actin (as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

-

Cell Preparation: Grow U251 or T98G cells on coverslips and treat with this compound.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 30 minutes and then permeabilize with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) in a humidified chamber for 1 hour at 37°C in the dark.

-

Counterstaining: Counterstain the cell nuclei with DAPI (4',6-diamidino-2-phenylindole).

-

Imaging: Mount the coverslips and visualize the cells under a fluorescence microscope. TUNEL-positive (apoptotic) cells will show green fluorescence in the nuclei.

Caption: Experimental workflow for investigating the effects of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound is a novel LSD1 inhibitor that inhibits proliferation of glioblastoma cells and induces apoptosis and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Targeting the TSPAN1/TM4SF1 Axis in Glioblastoma with 4,5-Dimethoxycanthin-6-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glioblastoma (GBM) remains one of the most aggressive and challenging cancers to treat, largely due to the presence of resilient glioblastoma stem cells (GSCs) that drive tumor recurrence and therapeutic resistance. Recent research has identified the TSPAN1/TM4SF1 protein axis as a critical player in GBM progression. This technical guide provides an in-depth overview of the targeting of this axis by a novel small molecule, 4,5-Dimethoxycanthin-6-one. We will detail the underlying molecular mechanisms, present key quantitative data from preclinical studies, and provide comprehensive experimental protocols to facilitate further research in this promising area of oncology drug development.

Introduction: The TSPAN1/TM4SF1 Axis in Cancer

Tetraspanin 1 (TSPAN1) and Transmembrane 4 L six family member 1 (TM4SF1) are cell surface proteins that are increasingly implicated in the pathogenesis of various cancers.

-

TSPAN1 (also known as NET-1) is a member of the tetraspanin family, a group of proteins that act as molecular organizers, forming tetraspanin-enriched microdomains on the cell membrane. TSPAN1 is involved in cell survival, proliferation, invasion, and chemoresistance.[1]

-

TM4SF1 is another transmembrane protein that interacts with integrins and other signaling molecules to regulate cell motility, invasion, and angiogenesis.[2] It is frequently overexpressed in a wide range of malignant tumors, including glioblastoma.[2]

The interaction between TSPAN1 and TM4SF1 forms a functional axis that promotes cancer progression. In glioblastoma, this axis is particularly important for the maintenance and function of glioblastoma stem cells (GSCs).

This compound: A Novel Inhibitor of the TSPAN1/TM4SF1 Axis

This compound is a canthin-6-one alkaloid that has demonstrated potent anti-cancer properties. Recent studies have identified it as a direct inhibitor of the TSPAN1/TM4SF1 axis.[2] Molecular docking studies have shown that this compound can bind to both TSPAN1 and TM4SF1, disrupting their interaction and downstream signaling.[2]

Quantitative Data on the Efficacy of this compound

The following tables summarize the key quantitative findings from preclinical studies evaluating the effect of this compound on glioblastoma.

Table 1: In Vitro Efficacy of this compound on Glioblastoma Stem Cells (GSCs)

| Parameter | U251-GSCs | U87-GSCs | Reference |

| Inhibition of GSC Formation | Concentration-dependent | Concentration-dependent | [2] |

| Promotion of Stem Cell Differentiation | Concentration-dependent | Concentration-dependent | [2] |

| Inhibition of Proliferation (CCK-8 Assay) | Significant inhibition | Significant inhibition | [2] |

| Inhibition of Colony Formation | Significant inhibition | Significant inhibition | [2] |

| Inhibition of Migration (Wound Healing) | Significant inhibition | Significant inhibition | [2] |

| Inhibition of Invasion (Transwell Assay) | Significant inhibition | Significant inhibition | [2] |

Table 2: In Vivo Efficacy of this compound in a Glioblastoma Xenograft Model

| Treatment Group | Average Tumor Volume | Average Tumor Weight | Statistical Significance (vs. Control) | Reference |

| Control (Vehicle) | Larger | Heavier | - | [3] |

| This compound (4 µM) | Significantly smaller | Significantly lighter | p < 0.05 | [3] |

Note: Specific numerical values for tumor volume and weight were not available in the provided search results.

Signaling Pathways and Mechanisms of Action

This compound disrupts the TSPAN1/TM4SF1 axis, leading to the inhibition of downstream signaling pathways crucial for glioblastoma progression.

TSPAN1/TM4SF1 Interaction and Downstream Signaling

TSPAN1 and TM4SF1 interact on the cell surface, forming a complex that activates multiple oncogenic signaling pathways. This interaction is critical for maintaining the stemness and tumorigenic potential of GSCs.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Inhibits Glioblastoma Stem Cell and Tumor Growth by Inhibiting TSPAN1 Interaction with TM4SF1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound is a novel LSD1 inhibitor that inhibits proliferation of glioblastoma cells and induces apoptosis and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Dichotomous Inflammatory Role of 4,5-Dimethoxycanthin-6-one: A Technical Guide

For Immediate Release

A Comprehensive Analysis of the Anti-inflammatory and Pro-inflammatory Properties of the Canthinone Alkaloid 4,5-Dimethoxycanthin-6-one for Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the complex and context-dependent inflammatory properties of this compound, a natural alkaloid isolated from plants of the Picrasma genus. While broadly classified with other canthin-6-ones possessing anti-inflammatory effects, recent research highlights a nuanced, pro-inflammatory mechanism of action in oncological contexts, presenting a dual-faceted profile for therapeutic development. This document synthesizes the current understanding of its mechanism of action, compiles available quantitative data, outlines key experimental protocols, and visualizes the intricate signaling pathways involved.

Core Mechanism of Action: LSD1 Inhibition

The primary molecular target of this compound is Lysine-specific demethylase 1 (LSD1), an enzyme frequently overexpressed in various cancers, including glioblastoma. By inhibiting LSD1, this compound prevents the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to epigenetic modifications that alter gene expression.[1] This inhibition triggers a cascade of downstream effects, most notably the suppression of the AKT/mTOR and MAPK signaling pathways, which are crucial for cell proliferation and survival.[1]

The Inflammatory Dichotomy: Anti-inflammatory vs. Pro-inflammatory Pyroptosis

The "anti-inflammatory" properties of this compound are multifaceted and highly dependent on the pathological context.

-

Classical Anti-inflammatory Potential: As a member of the canthin-6-one family, it is suggested to share the general anti-inflammatory characteristics of its congeners. These related compounds have been shown to suppress the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2) in models of inflammation, often through the inhibition of the NF-κB and Akt signaling pathways.

-

Pro-inflammatory Anti-tumor Activity: In the context of glioblastoma, the primary documented effect of this compound is the induction of pyroptosis, a highly inflammatory form of programmed cell death.[1][2] This process is mediated by the activation of the NLRP3 inflammasome and Caspase-1, leading to the maturation and release of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[1][2] While seemingly contradictory to a traditional anti-inflammatory role, this pro-inflammatory action within the tumor microenvironment is beneficial, as it can stimulate an anti-tumor immune response.[2]

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data for this compound and related canthinone alkaloids.

Table 1: In Vitro Activity of this compound in Glioblastoma Cells

| Parameter | Cell Lines | Concentration | Effect | Reference |

| Inhibition of Cell Proliferation | U251 and T98G | 4 µM | Significant inhibition of cell proliferation | [1] |

| Induction of Pyroptosis | U251 and T98G | 4 µM | Increased expression of NLRP3, Caspase-1, IL-1β, and IL-18 | [1] |

| Inhibition of AKT/mTOR Pathway | U251 and T98G | 4 µM | Decreased phosphorylation of mTOR and AKT | [3] |

| Inhibition of MAPK Pathway | U251 and T98G | 4 µM | Decreased phosphorylation of c-Raf and MEK1 | [3] |

Table 2: Anti-inflammatory Activity of Related Canthin-6-one Alkaloids

| Compound | Assay | Model | Activity | Reference |

| 5-Methoxycanthin-6-one | Carrageenan-induced paw edema | Rat | ED₅₀ = 60.84 ± 0.010 mg/kg (p.o.) | [4] |

| Canthin-6-one | Carrageenan-induced paw edema | Rat | ED₅₀ = 96.64 ± 0.012 mg/kg (p.o.) | [4] |

| Canthin-6-one | LPS-induced TNF-α expression | Macrophages | Significant reduction at 1 and 5 µM | [5] |

| Canthin-6-one | LPS-induced iNOS expression | Macrophages | Significant inhibition at 1 and 5 µM | [5] |

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

References

- 1. This compound is a novel LSD1 inhibitor that inhibits proliferation of glioblastoma cells and induces apoptosis and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Correction: this compound is a novel LSD1 inhibitor that inhibits proliferation of glioblastoma cells and induces apoptosis and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Toxicity Profile of 4,5-Dimethoxycanthin-6-one: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethoxycanthin-6-one is a naturally occurring canthin-6-one alkaloid isolated from plants of the Simaroubaceae family, such as Picrasma quassioides.[1] This compound has garnered significant interest for its diverse biological activities, including anti-inflammatory, antiviral, and notably, anticancer properties.[1] Recent research has highlighted its potential as a therapeutic agent for glioblastoma, one of the most aggressive forms of brain cancer.[2][3] This technical guide provides a comprehensive overview of the preliminary toxicity studies of this compound, drawing from the available scientific literature. The focus of this document is to present the current understanding of its cytotoxic and anti-proliferative effects, primarily in the context of its anticancer activity, as classical toxicology studies are limited. The information herein is intended to support further research and development of this promising compound.

In Vitro Cytotoxicity

The primary evaluation of this compound's toxicity has been conducted through in vitro cytotoxicity assays against various cancer cell lines, particularly glioblastoma multiforme (GBM) lines. These studies are crucial for determining the compound's potency and selectivity.

Quantitative Data Summary

The following table summarizes the key quantitative data from in vitro cytotoxicity studies.

| Cell Line | Cell Type | Assay | Exposure Time | Key Findings | Reference |

| T98G | Human Glioblastoma | MTT | 24h | Potent anticancer activity observed. | [2] |

| U251 | Human Glioblastoma | MTT | 24h | Potent anticancer activity observed. | [2] |

| U87 | Human Glioblastoma | MTT | 24h | Screened for sensitivity. | [2] |

| HKF | Human Keratinocytes (Normal) | MTT | Not Specified | Slight inhibitory effect on cell activity. | [2] |

Note: Specific IC50 values are not explicitly stated in the primary reference, but the compound demonstrated concentration-dependent inhibition of glioblastoma cell proliferation, with 4 µM being a particularly effective concentration.[2]

In Vivo Studies

Preliminary in vivo assessment of this compound has been conducted in a murine model of glioblastoma to evaluate its anti-tumor efficacy and potential for in vivo application.

Quantitative Data Summary

| Animal Model | Tumor Model | Treatment | Duration | Key Findings | Reference |

| BALB/c Nude Mice | Subcutaneous U251 Glioblastoma Xenograft | 4 µM this compound | Not Specified | Significantly reduced tumor volume and mass compared to control. | [2][3] |

Experimental Protocols

Detailed methodologies are essential for the replication and extension of these preliminary findings. The following protocols are based on the primary research investigating this compound's effects on glioblastoma.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Glioblastoma cells (T98G, U251, U87) and normal HKF cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with varying concentrations of this compound (e.g., 0, 1, 2, 4 µM) for a specified duration (e.g., 24 hours).[2]

-

MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution and incubated to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 490 nm).[1]

-

Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells.

In Vivo Glioblastoma Xenograft Model

This protocol outlines the in vivo evaluation of this compound's anti-tumor activity.

-

Animal Model: BALB/c nude mice are used as the host for tumor xenografts.[2]

-

Tumor Cell Implantation: Human glioblastoma U251 cells are injected subcutaneously into the mice.[2]

-

Treatment Initiation: Once tumors reach a palpable size, mice are randomized into control and treatment groups.

-

Compound Administration: The treatment group receives this compound at a specified concentration (e.g., 4 µM), while the control group receives a vehicle. The route of administration should be consistent (e.g., intraperitoneal injection).[2]

-

Tumor Monitoring: Tumor volume and mass are measured at regular intervals throughout the study.[2]

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further histological or molecular analysis.[3]

Mechanism of Action and Signaling Pathways

This compound exerts its anti-glioblastoma effects through the inhibition of Lysine-specific demethylase 1 (LSD1), a key enzyme in epigenetic regulation.[2] Inhibition of LSD1 leads to downstream effects on critical cellular signaling pathways, ultimately promoting apoptosis and pyroptosis in cancer cells.[2]

Signaling Pathway of this compound in Glioblastoma

Caption: Proposed mechanism of this compound in glioblastoma.

Experimental Workflow for In Vitro and In Vivo Toxicity Assessment

Caption: Workflow for assessing the preliminary toxicity of this compound.

Discussion and Future Directions

The available data suggests that this compound exhibits potent anti-proliferative and pro-apoptotic activity against glioblastoma cells both in vitro and in vivo.[2][3] Importantly, it appears to have a lesser effect on normal human keratinocytes, indicating a potential therapeutic window.[2] The mechanism of action, through the inhibition of LSD1 and subsequent modulation of the AKT/mTOR and MAPK pathways, provides a strong rationale for its development as an anti-cancer agent.[2]

However, it is crucial to acknowledge the limitations of the current body of research. The "toxicity" data is primarily derived from studies focused on anti-cancer efficacy rather than formal toxicological assessments. To advance the clinical development of this compound, a more comprehensive toxicological evaluation is imperative. Future studies should include:

-

Determination of LD50 values in multiple animal models and via different routes of administration to establish acute toxicity levels.

-

Sub-acute and chronic toxicity studies to assess the effects of repeated dosing and long-term exposure.

-

A broader in vitro cytotoxicity screen against a panel of both cancerous and non-cancerous human cell lines to better understand its selectivity.

-

Safety pharmacology studies to investigate potential effects on major organ systems.

-

Metabolism and pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile.[4]

Conclusion

This compound is a promising natural product with significant potential as a therapeutic agent for glioblastoma. The preliminary data indicates potent anti-cancer activity with some degree of selectivity for cancer cells. However, the current understanding of its toxicity profile is in its nascent stages. The detailed experimental protocols and mechanistic insights provided in this guide serve as a foundation for future research. A rigorous and comprehensive toxicological evaluation will be the critical next step in determining the safety and therapeutic potential of this compound for clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound is a novel LSD1 inhibitor that inhibits proliferation of glioblastoma cells and induces apoptosis and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound is a novel LSD1 inhibitor that inhibits proliferation of glioblastoma cells and induces apoptosis and pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Correction: this compound is a novel LSD1 inhibitor that inhibits proliferation of glioblastoma cells and induces apoptosis and pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 4,5-Dimethoxycanthin-6-one in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro applications of 4,5-Dimethoxycanthin-6-one, a novel Lysine-Specific Demethylase 1 (LSD1) inhibitor. The protocols detailed below are based on published research and are intended to guide the investigation of its anti-cancer properties, particularly in glioblastoma cell lines.

Introduction

This compound is a canthin-6-one alkaloid that has demonstrated significant anti-tumor activity in various cancer models. It functions as a novel inhibitor of LSD1, a key enzyme involved in histone demethylation and transcriptional regulation.[1][2][3] By inhibiting LSD1, this compound can modulate the expression of genes involved in cell proliferation, apoptosis, and pyroptosis, making it a promising candidate for cancer therapy.[1][2][3] This document outlines detailed protocols for evaluating the in vitro efficacy of this compound.

Biological Activity and Mechanism of Action

-

Reported Anti-Cancer Effects:

Data Summary

The following tables summarize the quantitative data from studies on this compound in glioblastoma cell lines.